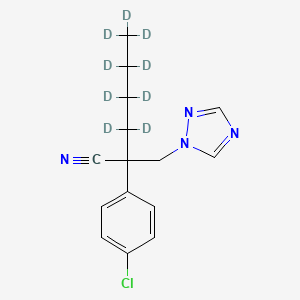
Myclobutanil-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myclobutanil-d9 is a deuterated form of myclobutanil, a triazole fungicide. It is primarily used as an internal standard for the quantification of myclobutanil in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, making it useful in research and analytical applications due to its stability and distinguishable mass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Myclobutanil-d9 involves several steps:
Synthesis of 2-(4-chlorophenyl)hexanenitrile: This compound is synthesized through a series of reactions starting from 4-chlorobenzaldehyde and butylmagnesium bromide.
Synthesis of 1-bromo-2-cyan-2-(4-chlorophenyl)hexane: This intermediate is prepared by bromination of the previously synthesized compound.
Synthesis of this compound: The final step involves the reaction of the intermediate with 1,2,4-triazole under specific conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Myclobutanil-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Myclobutanil-d9 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of myclobutanil.
Biology: Employed in studies involving the metabolism and degradation of myclobutanil in biological systems.
Medicine: Investigated for its potential effects on various biological pathways and its role in inhibiting fungal growth.
Industry: Utilized in the agricultural industry as a fungicide to protect crops from fungal infections
Mecanismo De Acción
Myclobutanil-d9, like its non-deuterated counterpart, acts by inhibiting sterol biosynthesis in fungi. It specifically targets the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Similar Compounds:
Triadimefon: Another triazole fungicide with a similar mechanism of action.
Tebuconazole: A triazole fungicide used in agriculture.
Fluconazole: A triazole antifungal used in medicine.
Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for precise quantification in analytical methods. This makes it particularly valuable in research settings where accurate measurement of myclobutanil is required.
Propiedades
Fórmula molecular |
C15H17ClN4 |
|---|---|
Peso molecular |
297.83 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3,3,4,4,5,5,6,6,6-nonadeuterio-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile |
InChI |
InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/i1D3,2D2,3D2,8D2 |
Clave InChI |
HZJKXKUJVSEEFU-WRMMWXQOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |
SMILES canónico |
CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



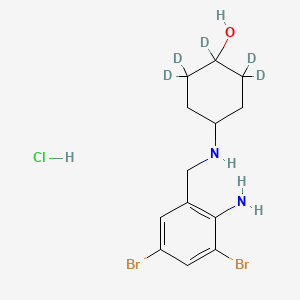
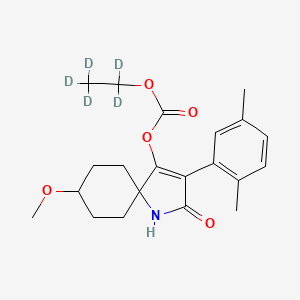
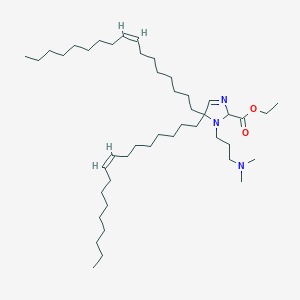
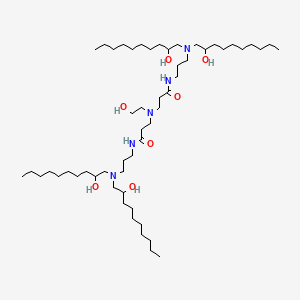
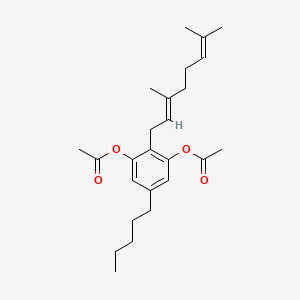
![4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B10855862.png)
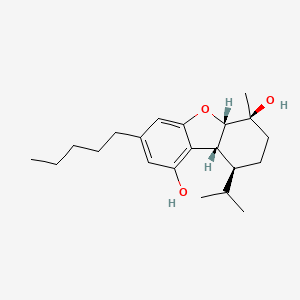
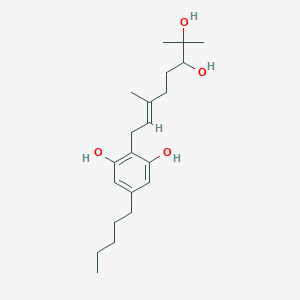

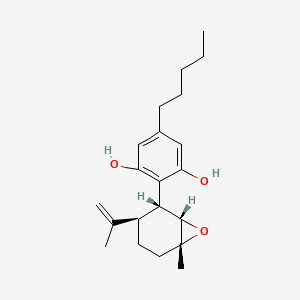
![[(E)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855911.png)
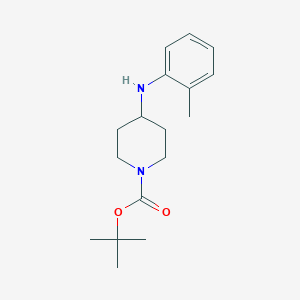
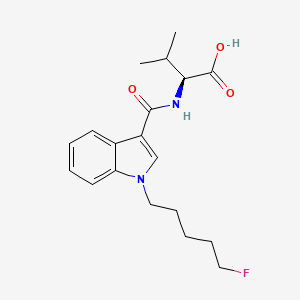
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855927.png)